molecular formula C13H10Cl3NO B14396369 3-[(2,4,5-Trichlorophenoxy)methyl]aniline CAS No. 88253-93-4

3-[(2,4,5-Trichlorophenoxy)methyl]aniline

Cat. No.: B14396369
CAS No.: 88253-93-4
M. Wt: 302.6 g/mol
InChI Key: IUJPGCHKIONUJB-UHFFFAOYSA-N
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Description

3-[(2,4,5-Trichlorophenoxy)methyl]aniline is an organic compound that features a phenoxy group substituted with three chlorine atoms and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,5-Trichlorophenoxy)methyl]aniline typically involves the reaction of 2,4,5-trichlorophenol with formaldehyde to form 2,4,5-trichlorophenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,5-Trichlorophenoxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-[(2,4,5-Trichlorophenoxy)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4,5-Trichlorophenoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4,5-Trichlorophenoxy)methyl]aniline is unique due to its specific substitution pattern and the presence of both phenoxy and aniline groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

88253-93-4

Molecular Formula

C13H10Cl3NO

Molecular Weight

302.6 g/mol

IUPAC Name

3-[(2,4,5-trichlorophenoxy)methyl]aniline

InChI

InChI=1S/C13H10Cl3NO/c14-10-5-12(16)13(6-11(10)15)18-7-8-2-1-3-9(17)4-8/h1-6H,7,17H2

InChI Key

IUJPGCHKIONUJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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